molecular formula C5H9NO B3224326 3-Aminocyclopentanone CAS No. 1228748-71-7

3-Aminocyclopentanone

Cat. No. B3224326
CAS RN: 1228748-71-7
M. Wt: 99.13 g/mol
InChI Key: LARUMXKMTDSSSX-UHFFFAOYSA-N
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Description

3-Aminocyclopentanone is a cyclic amine that has gained significant attention in recent years due to its potential applications in various scientific research fields. This compound has a unique structure that makes it a versatile building block for the synthesis of various organic compounds.

Scientific Research Applications

Carbocyclic Nucleoside Synthesis

3-Aminocyclopentanone serves as a precursor for the synthesis of carbocyclic nucleosides, which have shown significant antiviral and antineoplastic activities. An example is the chirospecific synthesis of (1S,3R)-1-amino-3-(hydroxymethyl)cyclopentane, a key precursor for some carbocyclic nucleosides, using a method involving Dieckmann cyclization of α-amino acids (Bergmeier, Cobas, & Rapoport, 1993).

Antibacterial Activity Research

3-Methylcyclopentanone derivatives, related to 3-Aminocyclopentanone, have been synthesized to examine their antibacterial activity. Their activity was evaluated using molecular orbital calculation, revealing a correlation with certain molecular parameters (Tonari & Sameshima, 2000).

Metabotropic Receptor Agonist Research

(1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid, closely related to 3-Aminocyclopentanone, has been characterized for potency and selectivity at metabotropic excitatory amino acid receptors. This compound has shown potential in stimulating [3H]phosphoinositide hydrolysis in neonatal and adult rat hippocampus, indicating its significance in neuropharmacology (Schoepp et al., 1991).

Synthesis of Novel Aminocyclopentane Derivatives

Research on the synthesis of novel aminocyclopentane derivatives, including those related to 3-Aminocyclopentanone, has been conducted. These studies have applications in the development of new drugs, showcasing the versatility of aminocyclopentanes in medicinal chemistry (El-Gaby et al., 2015).

Application in Imaging Techniques

Studies have utilized derivatives of aminocyclopentanes, such as anti-1-amino-3-[18F] fluorocyclobutane-1-carboxylic acid, in imaging techniques like PET scans. These compounds are instrumental in detecting recurrent prostate carcinoma, demonstrating the practical applications of aminocyclopentanes in diagnostic imaging (Schuster et al., 2013).

Diversity-Oriented Synthesis of Nitrogen Compounds

Aminocyclopentanones are involved in the diversity-oriented synthesis of nitrogen compounds, relevant to drug discovery and development. Such synthesis approaches emphasize the role of these compounds in creating diverse, medicinally relevant molecular structures (Pham et al., 2020).

properties

IUPAC Name

3-aminocyclopentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c6-4-1-2-5(7)3-4/h4H,1-3,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARUMXKMTDSSSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70708465
Record name 3-Aminocyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70708465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminocyclopentanone

CAS RN

1228748-71-7
Record name Cyclopentanone, 3-amino-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228748-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Aminocyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70708465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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